molecular formula C22H24N4O6S B467070 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide CAS No. 444065-29-6

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B467070
CAS No.: 444065-29-6
M. Wt: 472.5g/mol
InChI Key: JWDHSFKLZCZAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide is a complex organic compound with the molecular formula C22H24N4O6S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the 2,6-dimethoxypyrimidine ring.

    Acylation: The final step involves the acylation of the phenyl ring with 2-(2,5-dimethylphenoxy)acetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide: can be compared with other sulfonamide derivatives and pyrimidine-based compounds.

    Sulfonamide Derivatives: These compounds share the sulfamoyl group and may exhibit similar biological activities.

    Pyrimidine-Based Compounds: Compounds with the pyrimidine ring structure are often studied for their biological activities and therapeutic potential.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C22H25N5O5S
  • Molecular Weight : 453.53 g/mol

Structural Features

The structure includes:

  • A pyrimidine ring with methoxy substitutions.
  • A sulfamoyl group that enhances its pharmacological properties.
  • An acetamide moiety that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant antiproliferative effects against various cancer cell lines:

Compound TypeCell Line TestedIC50 (µM)
Quinoline DerivativesHeLa0.50 - 3.58
PhenylquinazolineMCF-70.33 - 7.10

These findings indicate that structural modifications can lead to enhanced biological activity, suggesting that the compound may exhibit similar effects against cancer cells.

Antimicrobial Activity

The sulfamoyl group in the compound is known for its antibacterial properties. Compounds containing this moiety have demonstrated moderate to strong activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

Inhibition of bacterial growth is often attributed to interference with folate synthesis pathways, a common mechanism for sulfonamide derivatives.

Enzyme Inhibition

This compound may also exhibit enzyme inhibitory activities. For example, related compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease:

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseModerate

These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary infections.

Case Studies and Research Findings

  • Antiproliferative Studies : A study evaluated the antiproliferative effects of various derivatives on cervical cancer cells (HeLa). The results indicated that modifications in substituents significantly impacted IC50 values, highlighting structure-activity relationships crucial for drug design.
  • Antibacterial Screening : Another research focused on the antibacterial properties of sulfamoyl-containing compounds. The study reported varying degrees of activity against different bacterial strains, emphasizing the importance of chemical structure in determining efficacy.
  • Enzyme Interaction Studies : Research involving docking studies has elucidated how these compounds interact with target enzymes at a molecular level, providing insights into their mechanism of action and guiding future modifications for enhanced activity.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(2,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-14-5-6-15(2)18(11-14)32-13-20(27)23-16-7-9-17(10-8-16)33(28,29)26-19-12-21(30-3)25-22(24-19)31-4/h5-12H,13H2,1-4H3,(H,23,27)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDHSFKLZCZAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.